molecular formula C11H10N2O3 B3263210 8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 36991-49-8

8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B3263210
CAS No.: 36991-49-8
M. Wt: 218.21 g/mol
InChI Key: LGAQCVWFQYVVAX-UHFFFAOYSA-N
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Description

8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 170648-67-6 or 63136-16-3) is a cinnoline-based derivative designed as an isosteric analog of quinolones, a class of antibacterial agents. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol. Structurally, it features:

  • A cinnoline core (a bicyclic system with two adjacent nitrogen atoms) instead of the quinoline core found in classical quinolones.
  • An ethyl substituent at the 8-position, which may enhance lipophilicity and influence pharmacokinetics.
  • A 4-oxo group and a 3-carboxylic acid moiety, critical for binding to bacterial DNA gyrase and topoisomerase IV.

This compound was synthesized to explore the impact of structural modifications on antibacterial activity and physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethyl-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-6-4-3-5-7-8(6)12-13-9(10(7)14)11(15)16/h3-5H,2H2,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQCVWFQYVVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C(=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl 2-aminobenzoate, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among cinnoline and quinoline derivatives include:

Compound Name Core Structure 8-Substituent 4-Position Group Key Modifications
8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Cinnoline Ethyl Oxo Non-halogen substituent; cinnoline core
8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Quinoline Fluoro Oxo Classic quinolone scaffold with fluorine
8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Quinoline Chloro Oxo Combines chloro and ethyl groups
4-Imino-1,4-dihydrocinnoline-3-carboxylic acid derivatives Cinnoline Variable Imino Replaces 4-oxo with imino group

Physicochemical Properties

Comparative data on lipophilicity (log P) and acidity (pKa):

Compound log P pKa (Carboxylic Acid) Notes
8-Ethyl-4-oxo-cinnoline-3-carboxylic acid ~1.2* ~3.5* Lower log P than ethyl-quinolones
8-Fluoro-quinolones (e.g., ciprofloxacin) 1.3–2.0 ~6.0 Higher lipophilicity enhances tissue penetration
4-Imino-cinnoline derivatives 0.8–1.5 ~2.8–3.2 Reduced permeability due to free carboxylic acid

*Estimated from analogous compounds in and .

Antibacterial Activity

Minimum Inhibitory Concentration (MIC) data against Gram-positive and Gram-negative bacteria:

Compound MIC Range (μg/mL) Key Findings
8-Ethyl-4-oxo-cinnoline-3-carboxylic acid 16–64 Comparable to nalidixic acid (first-gen quinolone)
8-Fluoro-quinolones 0.03–2 Enhanced activity due to fluorine’s electronegativity
4-Imino-cinnoline derivatives 8–32 Activity retained despite imino substitution

Key Research Findings

Impact of 8-Substituents: Ethyl vs. Lipophilicity: Ethyl increases log P marginally (~1.2) compared to unsubstituted cinnolines (log P ~0.8), but remains less lipophilic than fluoro-quinolones (log P ~1.3–2.0).

4-Oxo vs. 4-Imino Groups: 4-Oxo: Essential for hydrogen bonding with bacterial enzyme targets. 4-Imino: Forms intramolecular hydrogen bonds with the 3-carboxylic group, reducing membrane permeability but maintaining antibacterial activity.

Cinnoline vs. Quinoline Cores: Cinnolines exhibit reduced activity compared to quinolones due to altered nitrogen positioning, which affects binding to bacterial targets. However, cinnolines may evade common quinolone resistance mechanisms (e.g., mutations in gyrA).

Biological Activity

8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS No. 170648-67-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁NO₃
  • Molecular Weight : 217.22 g/mol
  • CAS Number : 170648-67-6
  • InChI Key : YBEOYBKKSWUSBR-UHFFFAOYSA-N
  • Solubility : High gastrointestinal absorption is noted, which suggests good bioavailability in pharmacological applications .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. For instance, a study involving human breast cancer cells reported that treatment with this compound resulted in decreased cell viability and increased rates of apoptosis .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes involved in metabolic pathways related to cancer and inflammation. This inhibition could provide a therapeutic avenue for managing conditions characterized by excessive enzyme activity, such as cancer and chronic inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be developed into a novel antimicrobial agent .

Investigation into Anticancer Effects

In another study focusing on its anticancer effects, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results showed a dose-dependent reduction in cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound effectively induced apoptosis via the mitochondrial pathway .

Research Findings Summary Table

Biological ActivityObservationsReference
AntimicrobialMIC = 32 µg/mL against S. aureus and E. coli
AnticancerIC50 = 15 µM in MCF-7 cells; induces apoptosis
Enzyme InhibitionInhibits enzymes related to cancer metabolism

Q & A

Q. What are the recommended synthetic routes for 8-ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid?

The synthesis can be approached via condensation reactions of substituted aniline derivatives with β-keto esters, followed by cyclization. For example, similar quinoline-3-carboxylic acids are synthesized by reacting aniline analogs (e.g., ethyl 3-aminocrotonate) with β-keto esters under acidic or thermal conditions to form the heterocyclic core . Modifications to the starting materials (e.g., introducing ethyl groups at position 8) can tailor the substituents. Post-synthetic purification via recrystallization or chromatography is critical to isolate the target compound.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • HPLC or LC-MS to assess purity (>95% recommended for biological assays).
  • NMR spectroscopy (¹H, ¹³C) to confirm the ethyl group at position 8, the carboxylic acid at position 3, and the dihydrocinnoline backbone.
  • FT-IR to verify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 4-oxo group) .
  • Elemental analysis to validate empirical formula consistency.

Q. What preliminary biological activities have been observed in related quinoline-3-carboxylic acids?

Structural analogs (e.g., 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid) exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. These effects are attributed to the planar quinoline core and substituent interactions with biological targets (e.g., DNA gyrase in bacteria). Preliminary assays should include bacterial growth inhibition (MIC determination) and cytotoxicity screening (e.g., MTT assays) .

Q. What safety precautions are necessary when handling this compound?

Based on safety data for similar compounds:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in a dry, sealed amber container under inert gas (e.g., N₂) to prevent degradation .
  • Dispose of waste via approved hazardous chemical protocols .

Q. How does the ethyl group at position 8 influence physicochemical properties?

The ethyl substituent enhances lipophilicity, potentially improving membrane permeability. This can be quantified via logP measurements (e.g., shake-flask method). Compared to unsubstituted analogs, the ethyl group may also sterically hinder interactions with certain enzymes, requiring docking studies or crystallography to assess .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key strategies include:

  • Catalyst screening : Use PPA (polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Flow chemistry : Enhances scalability and reduces side reactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or impurities. Mitigation steps:

  • Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Re-evaluate compound purity via orthogonal methods (e.g., HRMS vs. elemental analysis).
  • Control for stereochemistry : Ensure synthetic routes do not introduce uncharacterized enantiomers .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like DNA gyrase.
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS).
  • QSAR models : Correlate substituent effects (e.g., ethyl vs. methoxy groups) with activity trends .

Q. How can metabolic stability be improved for in vivo applications?

  • Prodrug design : Modify the carboxylic acid to an ester (e.g., ethyl ester) to enhance bioavailability.
  • Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., halogens) to reduce oxidative metabolism .
  • Microsomal assays : Test hepatic metabolism using rat or human liver microsomes .

Q. What strategies address low aqueous solubility in formulation studies?

  • Salt formation : Convert the carboxylic acid to a sodium or lysine salt.
  • Nanoformulation : Use liposomes or polymeric nanoparticles to enhance dissolution.
  • Co-solvent systems : Combine with PEG 400 or cyclodextrins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 2
8-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

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